(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
H-Tyr-Tic-Phe-Phe-OH, also known as TIPP, is a potent and selective delta-opioid receptor antagonist. This compound is a peptide consisting of four amino acids: tyrosine (Tyr), tetrahydroisoquinoline-3-carboxylic acid (Tic), phenylalanine (Phe), and phenylalanine (Phe). It was developed by P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Tic-Phe-Phe-OH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including tetrahydroisoquinoline-3-carboxylic acid, phenylalanine, and phenylalanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of H-Tyr-Tic-Phe-Phe-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The aromatic rings of phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
H-Tyr-Tic-Phe-Phe-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its interactions with delta-opioid receptors and potential therapeutic effects.
Medicine: Explored for its potential as a therapeutic agent in pain management and addiction treatment.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Tyr-Tic-Phe-Phe-OH exerts its effects by selectively binding to delta-opioid receptors. The compound’s cyclic nature, particularly the tetrahydroisoquinoline-3-carboxylic acid residue, plays a crucial role in its binding affinity and selectivity. Upon binding, it acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is essential for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Leu-OH: A similar peptide with leucine instead of phenylalanine.
H-Tyr-Pip-Phe-Phe-OH: Contains pipecolic acid instead of tetrahydroisoquinoline-3-carboxylic acid.
H-Tyr-c[D-Cys-Phe-D-Pen]-OH: A cyclic peptide with different amino acid residues.
Uniqueness
H-Tyr-Tic-Phe-Phe-OH is unique due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of tetrahydroisoquinoline-3-carboxylic acid contributes to its distinct binding properties and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRGWQPLHQHOZ-XWIASGKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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